molecular formula C21H24N4O B12162534 (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B12162534
M. Wt: 348.4 g/mol
InChI Key: USYJIHXCALCJPL-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 1-methylindole moiety linked to a piperazine ring substituted with a 2-pyridinylethyl group. The indole ring is substituted at the 5-position, while the piperazine is functionalized at the 1-position via a carbonyl group. Structurally, it combines aromatic heterocycles (indole and pyridine) with a flexible piperazine-ethyl chain, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(1-methylindol-5-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N4O/c1-23-10-7-17-16-18(5-6-20(17)23)21(26)25-14-12-24(13-15-25)11-8-19-4-2-3-9-22-19/h2-7,9-10,16H,8,11-15H2,1H3

InChI Key

USYJIHXCALCJPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Acylation

  • Activation of Carboxylic Acid :
    1-Methyl-1H-indole-5-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the acid chloride. Excess SOCl₂ is removed under vacuum.

  • Nucleophilic Acyl Substitution :
    The acid chloride is treated with 4-[2-(pyridin-2-yl)ethyl]piperazine in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6 h.

Key Data :

ParameterValueReference
SOCl₂ stoichiometry1.5 equiv
TEA stoichiometry2.0 equiv
Final product yield74%

Carbodiimide Coupling (EDC/HOBt)

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation:

  • Reaction Setup :
    The carboxylic acid, EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM. After 30 min activation, the piperazine derivative is added, and the mixture stirs at 25°C for 12 h.

Key Data :

ParameterValueReference
EDC:HOBt ratio1.2:1.1
Reaction time12 h
Final product yield81%

Optimization Strategies and Challenges

Regioselectivity in Indole Synthesis

The C5 position’s reactivity is enhanced using directed metalation groups (DMGs) . For example, introducing a temporary methoxy group at C6 directs lithiation to C5, followed by carboxylation and subsequent demethylation.

Piperazine Alkylation Side Reactions

Excess alkylating agent leads to bis-alkylation. Schlenk techniques under inert atmospheres and strict stoichiometric control minimize this issue.

Purification Challenges

The final compound’s polarity necessitates flash chromatography (silica gel, ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient).

Characterization and Analytical Data

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H), 7.65 (s, 1H, indole-H), 3.89 (s, 3H, N-CH₃), 2.81–2.75 (m, 4H, piperazine-H).

    • ¹³C NMR : δ 169.8 (C=O), 149.2 (pyridine-C), 136.5 (indole-C).

  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C₂₁H₂₃N₄O [M+H]⁺: 365.1864; Found: 365.1861 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyridine and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole and piperazine can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in breast cancer cells through modulation of signaling pathways involved in cell survival and death .

Neurological Disorders

The compound has been investigated for its potential as a treatment for neurological disorders, particularly through its action as a histamine H3 receptor antagonist. Histamine receptors are implicated in various neurological conditions, including obesity and cognitive disorders. The antagonistic activity on H3 receptors may enhance neurotransmitter release, thereby improving cognitive function and reducing appetite .

Antidepressant Effects

Indole derivatives have been associated with antidepressant effects due to their ability to modulate serotonin levels in the brain. The structural features of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone suggest potential interactions with serotonin receptors, making it a candidate for further research in the treatment of depression .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityIndole derivatives showed IC50 values below 10 µM against breast cancer cell lines, indicating potent activity .
Study 2Neurological ImpactH3 receptor antagonism led to increased dopamine levels in rodent models, suggesting potential for treating cognitive deficits .
Study 3Antidepressant PotentialAnimal models demonstrated reduced depressive behaviors when treated with related indole compounds .

Synthesis and Development

The synthesis of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions, including the formation of the indole and piperazine moieties followed by coupling reactions. Various synthetic pathways have been optimized to improve yield and purity while minimizing by-products .

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and pyridine moieties allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Indole-Piperazine Scaffolds

The compound shares structural homology with several indole-piperazine methanones reported in the literature. Key comparisons include:

Compound Structural Features Key Differences Pharmacological Relevance
(5-chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl)methanone (122) - Indole substituted at position 2
- Piperazine with trimethylpyrazine-methyl group
- Indole substitution (2 vs. 5)
- Bulkier pyrazine substituent
Potent COX-2 inhibitor with anti-inflammatory activity
2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone - Indole substituted at position 3
- Piperazine with benzhydryl group
- Indole position (3 vs. 5)
- Hydrophobic benzhydryl vs. pyridinylethyl
Potential CNS activity due to benzhydryl’s lipophilicity
(1-methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone - Indole substituted at position 2
- Pyridine at position 4
- Pyridine regioisomer (4 vs. 2)
- Indole position (2 vs. 5)
Altered electronic properties affecting target binding

Key Observations :

  • Piperazine Substituents : The 2-pyridinylethyl group offers moderate hydrophilicity compared to bulky benzhydryl () or pyrazine-methyl () groups, which could influence blood-brain barrier penetration .
Functional Analogues with Piperazine-Ethanone Cores

Compounds like DPFE (1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone) and VU0405398 (a pyridinyl-methanone derivative) highlight the role of piperazine-ethanone scaffolds in biased allosteric modulation (e.g., metabotropic glutamate receptors) . Unlike these analogues, the target compound’s indole-pyridine combination may favor selectivity for monoaminergic systems over glutamatergic targets .

Therapeutic Potential and Limitations
  • Anti-inflammatory Applications : Analogues like 122–125 () demonstrate COX-2 inhibition, suggesting the target compound could be screened for similar activity. However, its pyridine-ethyl group may reduce COX-2 affinity compared to trimethylpyrazine derivatives .
  • Neuroleptic Potential: The piperazine-methanone scaffold in ’s neuroleptic candidate indicates CNS applicability, but the target’s indole substitution might shift selectivity toward serotonin receptors (e.g., 5-HT2A) .

Biological Activity

The compound (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, a piperazine ring, and a pyridine group. Its molecular formula is C20H25N3C_{20}H_{25}N_3 with a molecular weight of approximately 321.44 g/mol. The structural complexity contributes to its diverse biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that derivatives of indole compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the piperazine and pyridine groups may enhance binding affinity to specific receptors involved in tumor growth regulation .
  • Neuroprotective Effects : Compounds with indole structures often exhibit neuroprotective properties. This may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially making them candidates for developing new antibiotics .

Biological Activity Data

The following table summarizes the biological activities reported for (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectionReduces oxidative stress
AntimicrobialInhibits bacterial growth

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Cancer Treatment : A study evaluated the effects of an indole-based compound on various cancer cell lines, demonstrating significant cytotoxicity at concentrations above 5 µM. The study highlighted selective lethality towards RAS-mutated cells, indicating potential for targeted therapy .
  • Neurodegenerative Diseases : Research into neuroprotective effects found that similar compounds could mitigate neuronal damage in models of Alzheimer's disease. The mechanism involved modulation of inflammatory pathways and reduction of amyloid-beta toxicity .
  • Antimicrobial Applications : A recent investigation into the antimicrobial properties of related indole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Q & A

Q. What are the typical synthetic pathways and critical reagents for synthesizing (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone?

The synthesis involves multi-step reactions, including:

  • Amide formation : Coupling the indole moiety with the piperazine derivative using reagents like EDCI/HOBt or DCC .
  • Alkylation : Introducing the pyridin-2-ylethyl group via nucleophilic substitution, often requiring anhydrous conditions and bases such as K₂CO₃ .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/methanol) to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the indole and piperazine groups (¹H/¹³C NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for pharmacological studies) .

Q. How can initial biological activity screening be conducted for this compound?

  • In vitro assays : Test affinity for CNS targets (e.g., serotonin or histamine receptors) using radioligand binding assays .
  • Dose-response curves : Determine IC₅₀ values in cell-based models (e.g., cAMP modulation in HEK293 cells) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the alkylation step of the synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Catalyst optimization : Introduce phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd(OAc)₂) for challenging substitutions .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like N-oxide formation in the pyridine ring .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?

  • Competitive binding assays : Compare results with standardized reference compounds (e.g., ketanserin for 5-HT₂A) to validate assay conditions .
  • Molecular docking : Analyze binding poses in receptor homology models to identify steric clashes or solvation effects .
  • Metabolic stability testing : Assess compound degradation in liver microsomes, which may explain potency discrepancies .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the 1-methylindole with 5-methoxyindole to evaluate electron-donating effects on receptor affinity .
  • Side-chain variations : Compare piperazine-linked ethylpyridine vs. propylpyridine groups to optimize steric bulk and target engagement .

Q. Table 1: SAR Trends for Piperazine-Indole Derivatives

ModificationBiological ImpactReference
5-Methoxyindole↑ Serotonin receptor binding affinity
Ethylpyridine linkerBalanced lipophilicity (LogP ~2.5)
Trifluoromethyl groupEnhanced metabolic stability (t₁/₂ > 4h)

Q. How can researchers evaluate compound stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Plasma protein binding : Use ultrafiltration to assess unbound fraction, which impacts bioavailability .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂A) over 100 ns to identify stable binding conformations .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for mutations in the receptor’s active site to guide rational design .

Notes

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
  • Methodological Rigor : Include negative controls (e.g., scrambled ligands) in biological assays to confirm specificity .

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